molecular formula C23H23ClN4O5S B2374809 N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride CAS No. 1052531-15-3

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride

Cat. No.: B2374809
CAS No.: 1052531-15-3
M. Wt: 502.97
InChI Key: VDNUMEZHLLVLHT-UHFFFAOYSA-N
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Description

This compound (CAS: 1052537-38-8) is a benzothiazole derivative with a complex structure featuring:

  • A 1,3-benzothiazole core fused with a 1,3-dioxolo ring (positions 4,5-f), enhancing aromaticity and electron density .
  • A dimethylaminoethyl group at the N-position, which may improve solubility and modulate pharmacokinetics.
  • A 4-(2,5-dioxopyrrolidin-1-yl)benzamide substituent, introducing a polar, electron-deficient moiety that could influence receptor binding or metabolic stability .
  • A hydrochloride salt formulation, optimizing bioavailability.

Its molecular formula is C₂₄H₂₅ClN₄O₅S (MW: 517.0 g/mol) .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S.ClH/c1-25(2)9-10-26(23-24-16-11-17-18(32-13-31-17)12-19(16)33-23)22(30)14-3-5-15(6-4-14)27-20(28)7-8-21(27)29;/h3-6,11-12H,7-10,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNUMEZHLLVLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride is a synthetic compound characterized by its complex molecular structure and potential biological activities. Its unique combination of functional groups and heterocyclic rings suggests a variety of pharmacological applications. This article explores the biological activity of this compound through a comprehensive review of available literature, including synthesis methods, biological assays, and case studies.

Molecular Characteristics

  • Molecular Formula : C21H22ClN3O5S
  • Molecular Weight : 463.93 g/mol
  • CAS Number : 1215364-85-4

The compound features multiple heterocyclic rings and functional groups such as carboxamide and dimethylamino groups, which are known to influence biological activity through various mechanisms.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets. The presence of the benzothiazole moiety is particularly significant as it has been associated with various pharmacological effects such as antimicrobial and anticancer activities. The dimethylamino group may enhance solubility and bioavailability, contributing to its overall efficacy in biological systems.

Antimicrobial Activity

Studies have shown that compounds containing benzothiazole structures often exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have demonstrated significant antibacterial and antifungal activities in vitro. The minimal inhibitory concentration (MIC) for related benzothiazole compounds has been reported as low as 50 μg/mL against various pathogens .

Anticancer Properties

Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These studies revealed varying degrees of antiproliferative effects, with some compounds achieving IC50 values in the micromolar range .

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has also been explored. Certain compounds have shown the ability to mitigate neuronal injury in models of ischemia/reperfusion injury, suggesting a role in protecting against neurodegenerative conditions .

Synthesis and Evaluation

A study published in PubMed Central detailed the synthesis of related benzothiazole compounds and their evaluation for biological activity. The results indicated that modifications at specific positions on the benzothiazole ring significantly impacted their inhibitory effects on amyloid beta peptide interactions, which are implicated in Alzheimer's disease .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships of similar compounds revealed that substitutions on the benzothiazole ring could enhance or diminish biological activity. For example, halogenated substituents at the 4-position were found to improve antimicrobial efficacy .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure facilitates the development of novel derivatives with tailored properties.
  • Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of valuable intermediates for further chemical synthesis.

Biology

  • Biochemical Probes : Due to its unique structure, the compound is being investigated as a biochemical probe to study specific biological pathways and molecular interactions.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, making it a candidate for further exploration in cancer therapeutics. For instance, derivatives of benzothiazole have shown promise in inhibiting tumor growth in vitro and in vivo .

Medicine

  • Therapeutic Properties : The compound is being explored for its anti-inflammatory and anticancer activities. Research indicates that benzothiazole derivatives can modulate enzyme activity and signal transduction pathways associated with disease processes .
  • Drug Development : Its unique pharmacophore may contribute to the development of new drugs targeting various diseases. The ability to modify its structure allows for optimization of pharmacological properties.

Industrial Applications

  • Advanced Materials : The compound is utilized in developing advanced materials due to its chemical stability and reactivity. It can be incorporated into polymers or coatings to enhance performance characteristics.
  • Catalysis : It serves as a catalyst in certain chemical reactions, improving reaction efficiency and selectivity.

Case Studies

  • Anticancer Research : A study evaluating the anticancer effects of benzothiazole derivatives found that compounds similar to N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride exhibited significant cytotoxicity against various cancer cell lines at low concentrations .
  • Biochemical Probing : Another investigation focused on the use of benzothiazole-based compounds as probes in cellular signaling studies. Results indicated that these compounds could effectively modulate specific pathways involved in cell proliferation and apoptosis .

Summary Table of Applications

FieldApplication Description
ChemistryBuilding block for complex organic synthesis; versatile reactivity
BiologyPotential biochemical probes; anticancer activity research
MedicineExploration of anti-inflammatory and anticancer properties; drug development potential
IndustryUse in advanced materials; catalytic applications

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural and Functional Group Analysis
Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound Dioxolo-fused benzothiazole, dioxopyrrolidinyl benzamide, dimethylaminoethyl 517.0 Inferred: DNA intercalation, enzyme inhibition
Riluzole 6-Trifluoromethoxybenzothiazole 234.2 Anticonvulsant, neuroprotective (ALS treatment)
Diarylimidazo-benzothiazoles (Patent) Di-aryl substituents, imidazo[2,1-b]benzothiazole ~400–450 Analgesic, anti-inflammatory, anticancer
Benzothiazole-N-oxide derivatives Quaternized N-alkyl or N-oxide groups ~300–350 Enhanced antimicrobial activity (2–3 fold vs. non-quaternized)
Benzothiazole antifungal agents Chloromethyl-benzothiazole ethers ~250–300 Fungicidal activity against plant pathogens

Key Structural Insights :

  • The dioxopyrrolidinyl group introduces a polar, planar moiety distinct from the dioxothiazolidinyl groups in anticonvulsant analogs (e.g., ), which may alter target specificity .
  • Unlike quaternized benzothiazoles (e.g., N-alkylbenzothiazolium salts), the dimethylaminoethyl group provides a protonatable amine without permanent positive charge, balancing solubility and membrane permeability .

Research Findings and Implications

  • Patent Analogs : Diarylimidazo-benzothiazoles () demonstrate broad activity but lack the dioxolo and dioxopyrrolidinyl motifs, suggesting the target compound may fill a niche in targeted therapies .
  • Metabolic Stability: The dimethylaminoethyl group may reduce hepatic clearance compared to N-oxide or quaternized derivatives, though in vivo studies are needed .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?

  • Methodology :

  • Stepwise synthesis : Begin with the formation of the dioxolo-benzothiazole core via cyclization of 4,5-dihydroxybenzothiazole precursors under acidic conditions. Subsequent steps include alkylation with 2-(dimethylamino)ethyl chloride and coupling with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride .
  • Reaction optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents like DMF improve nucleophilic substitution efficiency .
  • Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the dioxolo-benzothiazole core (e.g., characteristic singlet for dioxole protons at δ 5.9–6.1 ppm) and dimethylaminoethyl substituents (δ 2.2–2.5 ppm for N(CH3_3)2_2) .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H]+^+ = 567.2 g/mol) and detect fragmentation patterns .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen to identify decomposition points (>200°C typical for benzothiazoles) .

Q. What preliminary assays can evaluate its biological activity in vitro?

  • Methodology :

  • Enzyme inhibition : Test against kinases (e.g., MAPK, PI3K) using fluorescence-based ADP-Glo™ assays. The 2,5-dioxopyrrolidinyl group may act as a Michael acceptor, covalently binding catalytic cysteine residues .
  • Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Compare to structurally similar analogs (e.g., dioxolo-benzothiazoles lacking the pyrrolidinedione moiety) to isolate functional group contributions .

Advanced Research Questions

Q. How can conflicting data between computational binding predictions and experimental activity be resolved?

  • Methodology :

  • Molecular dynamics simulations : Run 100-ns simulations (AMBER force field) to assess binding mode stability. Compare predicted binding free energies (MM/PBSA) with experimental IC50_{50} values .
  • Orthogonal assays : Validate target engagement using cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to measure direct binding .
  • Dose-response refinement : Test compound activity across a wider concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects like partial agonism .

Q. What strategies improve selectivity for specific biological targets (e.g., kinases vs. metabolic enzymes)?

  • Methodology :

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing pyrrolidinedione with succinimide) and compare selectivity profiles via kinome-wide screening (e.g., KINOMEscan®) .
  • Co-crystallography : Resolve X-ray structures of the compound bound to off-target enzymes (e.g., cytochrome P450) to identify steric clashes or unfavorable interactions .
  • Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify detoxification pathways (e.g., glucuronidation of the dimethylaminoethyl group) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • CRISPR-Cas9 knockouts : Generate isogenic cell lines lacking putative targets (e.g., MAPK14) and assess compound efficacy to confirm target dependency .
  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells (10 µM, 24 hr) to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
  • Chemical probes : Synthesize a biotinylated derivative for pull-down assays coupled with mass spectrometry to map interactomes .

Data Contradiction Analysis

Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low brain penetration due to the dimethylaminoethyl group’s polarity may explain poor CNS activity despite in vitro neuroprotection .
  • Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or pro-drug strategies (e.g., esterification of the carboxylic acid) to improve bioavailability .

Q. What experimental controls are essential when evaluating off-target effects in kinase assays?

  • Methodology :

  • Inhibitor-negative controls : Include staurosporine (broad kinase inhibitor) and DMSO-only treatments to normalize background activity .
  • ATP competition assays : Vary ATP concentrations (1–1000 µM) to distinguish ATP-competitive vs. allosteric binding modes .

Structural-Activity Relationship (SAR) Insights

Q. How does the dioxolo-benzothiazole core influence bioactivity compared to simpler benzothiazoles?

  • Methodology :

  • Comparative SAR : Synthesize analogs with non-fused dioxole rings (e.g., 4,5-dimethoxybenzothiazole) and test antimicrobial activity. The fused dioxole system in the target compound enhances π-π stacking with bacterial DNA gyrase, increasing potency by 10-fold .

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